6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE typically involves the following steps:
Preparation of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride: This intermediate is synthesized by reacting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of the final compound: The 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride is then reacted with 2-ethoxybenzohydrazide in the presence of a base such as triethylamine (TEA) to yield N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the chromene ring can be substituted with other nucleophiles under suitable conditions.
Condensation Reactions: The carbonyl group in the chromene ring can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Bases: Such as triethylamine (TEA) or pyridine for facilitating condensation reactions.
Solvents: Commonly used solvents include dichloromethane (DCM), ethanol, and dimethylformamide (DMF).
Major Products Formed
Substituted Chromenes: Resulting from nucleophilic substitution reactions.
Schiff Bases and Hydrazones: Formed through condensation reactions with amines or hydrazines.
Scientific Research Applications
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Modulating Receptors: Binding to and modulating the activity of specific receptors involved in various physiological processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride: A key intermediate in the synthesis of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE.
2-Ethoxybenzohydrazide: Another intermediate used in the synthesis of the final compound.
Other Chromene Derivatives: Such as 3-acetyl-6-bromo-2H-chromen-2-one, which have similar structural features and biological activities.
Uniqueness
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE is unique due to its specific combination of a chromene core with a hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H15BrN2O5 |
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Molecular Weight |
431.2 g/mol |
IUPAC Name |
6-bromo-N'-(2-ethoxybenzoyl)-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-26-16-6-4-3-5-13(16)17(23)21-22-18(24)14-10-11-9-12(20)7-8-15(11)27-19(14)25/h3-10H,2H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
YBNMGCDKLMJLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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